A cannabinoid receptor-inactive eCB-related molecule used as prophylactic in helping to prevent respiratory viral infection. Palmidrol is available for human use as a supplement (400 mg capsules) and as food for medical purposes In Italy and Spain (300 mg and 600 mg tablets).
Palmitoylethanolamide is a natural product found in Brassica napus, Saccharomyces cerevisiae, and Caenorhabditis elegans with data available.
Palmidrol is a natural fatty acid amide that is both a food component and an endogenously synthesized compound, with potential analgesic and anti-inflammatory activities. Upon administration, palmidrol may inhibit the release of pro-inflammatory mediators from activated mast cells. This may reduce inflammation and pain.
Palmitoylethanolamide
CAS No.: 544-31-0
Cat. No.: VC20875116
Molecular Formula: C18H37NO2
Molecular Weight: 299.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 544-31-0 |
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Molecular Formula | C18H37NO2 |
Molecular Weight | 299.5 g/mol |
IUPAC Name | N-(2-hydroxyethyl)hexadecanamide |
Standard InChI | InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21) |
Standard InChI Key | HXYVTAGFYLMHSO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)NCCO |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NCCO |
Appearance | Assay:≥98%A crystalline solid |
Melting Point | 98.5 °C |
Introduction
Chemical Structure and Properties
Palmitoylethanolamide is a lipid compound belonging to the N-acyl-ethanolamine (NAE) fatty acid amide family. It consists of palmitic acid linked to ethanolamine, forming N-(2-hydroxyethyl)hexadecanamide . The molecular structure features a long hydrophobic carbon chain connected to a polar head group, giving it amphipathic properties.
Key physical and chemical properties of palmitoylethanolamide include:
Property | Value |
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Molecular Formula | C18H37NO2 |
Molecular Weight | 299.49 |
Physical Appearance | White solid/powder |
Melting Point | 97-98°C |
Water Solubility | 4.01mg/L at 20℃ |
LogP | 3.989 at 20℃ |
Stability | Stable for 2 years as supplied; solutions in DMSO or ethanol may be stored at -20° for up to 3 months |
Solubility | Soluble in DMSO and ethanol (up to 25 mg/ml) |
The compound is highly lipophilic, which presents challenges for oral bioavailability and has necessitated the development of specialized formulations to enhance its absorption .
Biosynthesis and Metabolism
Endogenous Production
Palmitoylethanolamide is synthesized on demand within the lipid bilayer of various cell types throughout the body. It is produced as a protective response to cellular injury and is typically upregulated during disease states . The biosynthesis pathway involves the enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which generates PEA from its precursor N-palmitoyl-phosphatidylethanolamine .
The degradation of PEA occurs via two primary hydrolytic enzymes:
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Fatty acid amide hydrolase (FAAH)
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N-acylethanolamine-hydrolyzing acid amidase (NAAA), which more specifically targets PEA
These enzymes break down PEA into its constituent components: palmitic acid and ethanolamine. This metabolic pathway is crucial for regulating endogenous PEA concentrations and its subsequent biological effects .
Nutritional Sources
Palmitoylethanolamide is present in various food sources, making it a natural component of the human diet. The following table outlines some dietary sources of PEA:
Food | PEA Concentrations (ng/g of Fresh Weight) |
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Eggs | ~80 |
Parmigiano cheese | ~50 |
Mozzarella cheese | ~40 |
Tuna fish | ~20 |
These natural dietary sources contribute to baseline PEA levels in the body, though supplementation is typically required to achieve therapeutic concentrations .
Mechanisms of Action
Primary Molecular Targets
Palmitoylethanolamide exerts its biological effects through several molecular mechanisms. Initially considered a cannabinoid receptor agonist, subsequent research has elucidated its primary targets:
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Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α): PEA directly activates this nuclear receptor, which plays a crucial role in regulating lipid metabolism and inflammatory processes. PPAR-α activation mediates many of PEA's anti-inflammatory and analgesic effects .
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Orphan G-Protein Coupled Receptor 55 (GPR55): PEA interacts with this receptor, contributing to its diverse physiological effects .
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Autacoid Local Injury Antagonism (ALIA): PEA functions as an "autacoid local injury antagonist," downregulating mast cell activation and subsequent inflammatory cascades .
Indirect Mechanisms
Besides direct receptor binding, PEA modulates various inflammatory and pain pathways through:
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Cytokine Modulation: PEA suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-10 .
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Mast Cell Stabilization: PEA regulates mast cell degranulation, limiting the release of inflammatory mediators .
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Neuroinflammation Control: PEA modulates microglial cell activation and neuroinflammatory processes in the central nervous system .
These multifaceted mechanisms allow PEA to exert broad therapeutic effects across various pathological conditions associated with inflammation and pain .
Pharmacological Properties
Anti-inflammatory Effects
Palmitoylethanolamide demonstrates potent anti-inflammatory activity through multiple pathways. By activating PPAR-α receptors on immune cells, PEA reduces the production of inflammatory mediators and inhibits the infiltration of immune cells into inflamed tissues . Studies have shown that PEA can effectively attenuate inflammatory responses in models of intestinal inflammation, reducing tissue damage and proinflammatory cytokine production .
Analgesic Properties
The pain-relieving effects of PEA have been extensively documented in both preclinical and clinical studies. PEA modulates pain transmission through several mechanisms:
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Nociceptive Pathway Modulation: PEA reduces pain signaling through direct and indirect effects on pain transmission pathways .
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Neuroinflammation Reduction: By limiting neuroinflammatory processes, PEA attenuates pain sensitivity and hyperalgesia .
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Synergistic Effects: PEA enhances the analgesic effects of other pain-relieving compounds, suggesting potential benefits in combination therapies .
Neuroprotective Actions
PEA exhibits significant neuroprotective properties that make it valuable in various neurological conditions. It reduces neuronal damage, promotes cellular survival, and supports neuronal regeneration processes . These effects have been observed in models of spinal cord injury, traumatic brain injury, neurodegenerative diseases, and ischemic injury .
Other Pharmacological Effects
Additional documented properties of PEA include:
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Immunomodulatory effects: Regulating immune cell function and inflammatory responses
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Antimicrobial activities: Supporting host defense mechanisms
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Anticonvulsant properties: Reducing seizure susceptibility in epilepsy models
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Antipyretic effects: Modulating fever responses during inflammatory conditions
This diverse pharmacological profile explains PEA's therapeutic potential across various pathological conditions .
Therapeutic Applications
Pain Management
The analgesic properties of PEA have been investigated in multiple clinical trials, with promising results for various pain conditions.
Chronic Pain
A 2023 systematic review and meta-analysis examined the efficacy of PEA in treating chronic pain. The analysis found that PEA significantly reduced pain scores compared to comparators, with a standard mean difference of 1.68 (95% CI 1.05 to 2.31, p = 0.00001) . Several studies also reported benefits for quality of life and functional status .
Neuropathic Pain
PEA has shown particular efficacy in managing neuropathic pain conditions, including diabetic neuropathy, chemotherapy-induced peripheral neuropathy, carpal tunnel syndrome, and post-herpetic neuralgia . Its mechanism of action on neuroinflammation makes it particularly suitable for neuropathic pain syndromes .
Inflammatory Pain
Clinical studies have demonstrated PEA's effectiveness in reducing inflammatory pain, including conditions such as osteoarthritis, low-back pain, and joint inflammation .
Menstrual Pain
A recent (2025) randomized, double-blind, placebo-controlled crossover study investigated PEA for menstrual pain relief. Participants taking 300 mg of PEA experienced significant pain reduction at 1, 1.5, 2, and 2.5 hours post-dosage compared to placebo (p = .045, p = .009, p = .015, and p = .039, respectively) .
Neurological Disorders
PEA's neuroprotective properties make it potentially valuable in various neurological conditions:
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Neurodegenerative Diseases: Preliminary research suggests potential benefits in Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis .
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Multiple Sclerosis: PEA may help manage symptoms and potentially modify disease progression through its anti-inflammatory and neuroprotective effects .
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Traumatic Brain Injury and Spinal Cord Injury: PEA's ability to reduce neuroinflammation and promote neuronal survival makes it a candidate for these conditions .
Inflammatory Conditions
The anti-inflammatory properties of PEA have led to investigations in various inflammatory conditions:
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Respiratory Infections: Historically used as "Impulsin" for influenza and common cold since the 1970s .
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Allergic Reactions: PEA's mast cell-stabilizing properties make it potentially useful in allergic conditions .
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Dermatological Conditions: Applications in atopic dermatitis and other inflammatory skin disorders .
Clinical Evidence
Meta-Analyses and Systematic Reviews
A 2023 systematic review and meta-analysis of randomized controlled trials (RCTs) evaluated PEA's efficacy in chronic pain. Eleven articles with a combined sample size of 774 patients were analyzed. PEA significantly reduced pain scores compared to comparators (standard mean difference: 1.68, 95% CI 1.05 to 2.31, p = 0.00001). Several studies also reported benefits for quality of life and functional status .
Individual Clinical Trials
Multiple randomized controlled trials have assessed PEA's efficacy for various conditions:
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Chronic Pain: Sixteen clinical trials, six case reports/pilot studies, and a meta-analysis have been published evaluating PEA as an analgesic .
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Menstrual Pain: A 2025 randomized, double-blind, placebo-controlled crossover study demonstrated that 300 mg of PEA significantly reduced menstrual pain compared to placebo at multiple time points .
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Influenza and Common Cold: Since 1970, clinical trials have examined PEA's efficacy in these respiratory conditions, showing positive results .
Formulations and Bioavailability
Bioavailability Challenges
Palmitoylethanolamide is highly lipophilic (water solubility: 4.01mg/L at 20℃), presenting challenges for oral absorption and bioavailability . This characteristic has necessitated the development of specialized formulations to enhance its therapeutic effectiveness .
Advanced Formulations
Several formulation strategies have been developed to overcome PEA's bioavailability limitations:
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Micronized PEA (m-PEA): Reducing particle size through micronization increases the surface area, facilitating dissolution and absorption .
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Ultra-micronized PEA: Further reduction in particle size compared to standard micronized formulations .
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Combination Formulations: PEA combined with antioxidant compounds such as luteolin (flavonoid) and polydatin (stilbene) to enhance effectiveness .
Currently, there are no head-to-head clinical comparisons of unmicronized versus micronized formulations of PEA, making it difficult to definitively establish the superiority of one formulation over another .
Dosing Considerations
Clinical studies have utilized various dosing regimens, typically ranging from 300-1200 mg daily, often divided into multiple doses . The optimal dosing parameters for different conditions remain to be fully established through additional clinical investigations .
Future Research Directions
Optimizing Clinical Applications
Several areas warrant further investigation to optimize PEA's therapeutic potential:
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Dosing Optimization: Determining optimal dosages for specific conditions and patient populations .
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Formulation Comparisons: Head-to-head trials comparing different PEA formulations to establish relative efficacy and bioavailability .
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Combination Therapies: Investigating PEA in combination with other analgesics, anti-inflammatories, or neuroprotective agents .
Expanding Therapeutic Horizons
Emerging research suggests potential applications worth exploring:
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Neurodegenerative Disorders: Further investigation of PEA's neuroprotective properties in conditions like Alzheimer's and Parkinson's diseases .
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Metabolic Disorders: Exploring PEA's effects on metabolic parameters given its interaction with PPAR-α .
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Psychiatric Conditions: Investigating PEA's potential in conditions with neuroinflammatory components .
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